molecular formula C21H26N2O2 B1240552 Kopsinine

Kopsinine

Cat. No. B1240552
M. Wt: 338.4 g/mol
InChI Key: IYLRRIUNGGQRTN-NWRWZVFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kopsinine is an indole alkaloid. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Structural Complexity

Kopsinine, an indole alkaloid, has garnered attention in scientific research primarily for its complex structure and synthesis challenges. It's a synthetic target due to its structural intricacy and biological activities. Notable works include:

  • Total Synthesis

    The total synthesis of kopsinine involved innovative methodologies, including a powerful intramolecular [4 + 2]/[3 + 2] cycloaddition cascade and a SmI(2)-promoted transannular cyclization reaction. This work was significant for constructing the hexacyclic ring system central to kopsinine (Xie, Wolfe, & Boger, 2013).

  • Enantioselective Synthesis

    Researchers developed an organocatalytic sequence for the enantioselective synthesis of tetracyclic spiroindolines, leading to the synthesis of kopsinine and related alkaloids. This demonstrated the synthetic value of advanced structures and the efficient construction of complex alkaloids (Wu et al., 2014).

Biological Activities and Applications

Kopsinine's biological activities have been a subject of study, particularly regarding its hepatoprotective properties:

  • Hepatoprotective Action

    Research has shown that kopsinine can protect against liver injuries induced by various agents in mice. It reduced elevated serum transaminase levels and liver lesions, indicating a potential for liver protection (Huang & Liu, 1989).

  • Induction of Liver Mixed-Function Oxidase

    Kopsinine was found to induce liver mixed-function oxidase, similar to phenobarbital in mice, suggesting its role in liver metabolism and potential therapeutic applications (Huang & Liu, 1990).

  • Antitussive Effects

    Kopsinine exhibited significant antitussive activity in an experimental model, demonstrating its potential as a therapeutic agent for cough relief. Its interaction with the δ-opioid receptor was a notable finding in this context (Tan et al., 2011).

  • Isolation from Kopsia officinalis

    The study of Kopsia officinalis, a plant used in traditional medicine, led to the isolation of kopsinine, among other alkaloids. This highlights the alkaloid's occurrence in natural sources and its relevance in ethnopharmacology (Zhou Yun-li et al., 1985).

properties

Product Name

Kopsinine

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3/t15-,18-,19+,20+,21+/m0/s1

InChI Key

IYLRRIUNGGQRTN-NWRWZVFGSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@]23CCCN4[C@@H]2[C@@]5([C@]1(CC3)NC6=CC=CC=C65)CC4

Canonical SMILES

COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4

synonyms

kopsinine
kopsinine dihydrochloride, (2alpha,3beta,5alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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